N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystallographic Studies
The compound N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is part of a class of compounds exhibiting unique structural features, as demonstrated in crystallographic studies. For example, Sethusankar et al. (2002) examined a related compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, highlighting its planar imidazolidine-2,4-dione system and the angles formed between its molecular planes. These structural properties can be crucial for understanding the interaction of such compounds with biological targets (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
2. Hypoglycemic Activity
Compounds with structural similarities to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their hypoglycemic activity. Nikaljea, Choudharia, and Une (2012) synthesized and evaluated novel derivatives for their hypoglycemic effects in an animal model, indicating potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
3. Antioxidant and Anti-inflammatory Activities
Research by Koppireddi et al. (2013) on related N-substituted acetamide derivatives highlighted their antioxidant and anti-inflammatory properties. This suggests that similar compounds, including N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide, may have therapeutic potential in managing oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
4. Coordination Complexes and Antioxidant Activity
In another study, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, structurally similar to the compound , and assessed their antioxidant activities. These findings suggest potential applications in developing coordination complexes with health-promoting properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
5. Computational and Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations on heterocyclic derivatives, including structures related to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide. This research encompassed toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, further demonstrating the diverse therapeutic potential of such compounds (Faheem, 2018).
Mechanism of Action
Target of Action
A similar compound, 2-(4-methoxyphenyl)acetamide, is known to interact withAralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis .
Mode of Action
It is known that 2-(4-methoxyphenyl)acetamide oxidizes primary aromatic amines and, more slowly, some long-chain aliphatic amines .
properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(13-8-10-15(26-2)11-9-13)17(24)22(18(25)21-19)12-16(23)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMZDVMQYGQNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.